molecular formula C10H15NO4 B6241876 ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate CAS No. 2377034-08-5

ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate

Cat. No.: B6241876
CAS No.: 2377034-08-5
M. Wt: 213.2
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Description

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate is a heterocyclic compound with a unique structure that includes an oxazine ringIts molecular formula is C10H15NO4, and it has a molecular weight of 213.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an amine and formaldehyde, followed by cyclization to form the oxazine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-purity reagents. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in various biochemical reactions, while the oxazine ring can interact with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate can be compared with other oxazine derivatives such as:

    Ethyl 6-formyl-3,3-dimethyl-2,3-dihydro-4H-1,4-oxazine-4-carboxylate: Similar structure but different ring saturation.

    Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-1,4-oxazine-4-carboxylate: Different substituents on the oxazine ring.

Properties

CAS No.

2377034-08-5

Molecular Formula

C10H15NO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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